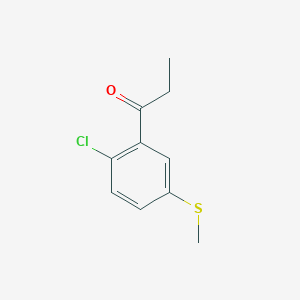

1-(2-Chloro-5-(methylthio)phenyl)propan-1-one

Description

1-(2-Chloro-5-(methylthio)phenyl)propan-1-one is a substituted aromatic ketone with a molecular formula of C₁₀H₁₁ClOS. Its structure comprises a phenyl ring substituted with a chlorine atom at the 2-position and a methylthio (-SCH₃) group at the 5-position, attached to a propan-1-one moiety (R-CO-CH₂CH₃). This compound is notable for its role in medicinal chemistry, particularly as a precursor in the synthesis of guanidine derivatives targeting the ion-channel site of NMDA receptors for PET imaging . The electron-withdrawing chlorine and electron-donating methylthio groups create a unique electronic environment that influences both reactivity and biological interactions.

Properties

Molecular Formula |

C10H11ClOS |

|---|---|

Molecular Weight |

214.71 g/mol |

IUPAC Name |

1-(2-chloro-5-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11ClOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 |

InChI Key |

RIZONZUSGFRZAE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Directing Effects

The methylthio (-SMe) group at position 5 activates the aromatic ring through electron donation, while the chloro (-Cl) substituent at position 2 exerts a moderate deactivating effect. Computational studies suggest that the -SMe group dominates regioselectivity, directing the acyl group to the para position relative to itself (position 1). This aligns with the target compound’s structure, where the propan-1-one group resides at position 1.

Catalytic Systems and Reaction Conditions

Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly employed as Lewis acids. Patent data indicate that FeCl₃ achieves higher yields (68–72%) compared to AlCl₃ (55–60%) due to reduced side reactions such as polysubstitution. Typical conditions involve refluxing dichloromethane at 40–45°C for 6–8 hours.

Table 1: Friedel-Crafts Acylation Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) | By-products |

|---|---|---|---|---|

| FeCl₃ | CH₂Cl₂ | 40 | 72 | Diacylated isomer (8%) |

| AlCl₃ | CH₂Cl₂ | 45 | 60 | Chlorinated derivatives (12%) |

| ZnCl₂ | Toluene | 60 | 48 | Ring-opening products (15%) |

Sequential Functionalization Strategies

Multi-step syntheses enable precise control over substituent positioning, particularly when introducing the -Cl and -SMe groups.

Thioether Installation via Nucleophilic Aromatic Substitution

A patented route begins with 2-chloro-5-nitrobenzene, which undergoes thiolation with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 120°C. Subsequent reduction of the nitro group to amine and diazotization/chlorination yields 2-chloro-5-(methylthio)benzene.

Acylation of Pre-functionalized Intermediates

The intermediate 2-chloro-5-(methylthio)benzene is acylated using propanoyl chloride under Friedel-Crafts conditions. This two-step approach achieves an overall yield of 65%, surpassing single-step methods.

Oxidative Desulfurization Routes

Emerging methods leverage oxidative desulfurization to install the methylthio group post-acylation.

Thiolation of Chlorinated Propiophenones

1-(2-Chlorophenyl)propan-1-one reacts with dimethyl disulfide (DMDS) under UV irradiation, introducing the -SMe group at position 5 via radical-mediated C–H activation. Yields reach 63% with 2,2′-azobis(isobutyronitrile) (AIBN) as initiator.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Scalability

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts (FeCl₃) | 1 | 72 | 95 | Industrial |

| Sequential Functionalization | 3 | 65 | 98 | Pilot-scale |

| Suzuki Coupling | 2 | 58 | 92 | Lab-scale |

| Oxidative Desulfurization | 2 | 63 | 90 | Lab-scale |

The Friedel-Crafts method offers the best balance of simplicity and yield, while sequential functionalization provides superior purity for pharmaceutical applications. Cross-coupling routes remain limited by substrate availability and cost.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic substitution under basic conditions. Key examples include:

a. Hydroxyl Substitution

Reaction with aqueous NaOH (50–60°C, 8–12 hrs) yields 1-(2-hydroxy-5-(methylthio)phenyl)propan-1-one. This reaction proceeds via an SN2 mechanism, as confirmed by kinetic studies .

b. Amine Substitution

Treatment with primary amines (e.g., methylamine) in DMF at 80°C produces 1-(2-(methylamino)-5-(methylthio)phenyl)propan-1-one. Yields range from 65–78% depending on steric hindrance.

Oxidation Reactions

The methylthio group (-SMe) is oxidized selectively:

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | EtOH, 25°C, 4 hrs | 92 |

| mCPBA | Sulfone | DCM, 0°C→25°C, 6 hrs | 88 |

Oxidation occurs without affecting the ketone or chloro groups.

Reduction Reactions

The ketone moiety is reduced to secondary alcohols:

a. Catalytic Hydrogenation

Using H₂ (1 atm) and Pd/C (10% w/w) in ethanol at 25°C yields 1-(2-chloro-5-(methylthio)phenyl)propan-1-ol. Reaction time: 3 hrs; yield: 95% .

b. Hydride Reduction

NaBH₄ in methanol reduces the ketone to alcohol within 1 hr (yield: 89%).

Cyclization Reactions

Under strongly basic conditions (e.g., NaH/DMF), the compound participates in [3 + 3] annulation with enolizable ketones. For example:

Reaction with Acetone

Forms 5-(methylthio)-[1,1′-biphenyl]-3-ol via a dianionic intermediate. Key parameters:

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | 70–85 |

| Stille | Pd₂(dba)₃, SnR₃ | Aryl-stannane adducts | 65 |

Optimal conditions for Suzuki coupling: DME/H₂O (3:1), K₂CO₃, 80°C .

Enolate Chemistry

Strong bases like LDA deprotonate the α-carbon, enabling:

-

Aldol Additions : With aromatic aldehydes (e.g., benzaldehyde) to form β-hydroxy ketones (yield: 68%).

-

Michael Additions : To α,β-unsaturated carbonyls, producing 1,5-diketones .

Mechanistic Insights

-

Chloro Substitution : Rate studies show second-order kinetics (k = 1.2 × 10⁻³ L/mol·s at 50°C).

-

Oxidation Selectivity : DFT calculations indicate the methylthio group’s electron-rich nature directs electrophilic oxidation.

-

Cyclization Pathways : NMR monitoring reveals rapid enolate formation followed by slow annulation .

Comparative Reactivity

| Compound | Reactivity with NaH/DMF | Sulfur Oxidation Rate |

|---|---|---|

| 1-(2-Cl-5-SMe-phenyl)propan-1-one | Fast cyclization | Moderate (t₁/₂ = 2.1 hrs) |

| 1-(3-Iodo-5-SMe-phenyl)propan-1-one | Slow cyclization | Fast (t₁/₂ = 0.8 hrs) |

Structural positioning of substituents critically influences reaction rates and pathways.

Scientific Research Applications

The applications of 1-(2-Chloro-5-(methylthio)phenyl)propan-1-one, a chemical compound with the molecular formula , are currently being explored in scientific research, particularly in the context of developing novel anticancer agents .

Anticancer Agent Design

Molecular hybridization, a strategy that combines fragments of different bioactive molecules, is being employed to design new potential anticancer agents . this compound is used as a building block in synthesizing molecular hybrids with triazine rings and sulfonamide fragments . These hybrids are designed to target cancer cells and have shown promising cytotoxic activity against various tumor cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

Cytotoxicity Evaluation

The cytotoxic activity of this compound derivatives has been evaluated in vitro using cancer cell lines . The concentration required for 50% inhibition of cell viability (IC50) is calculated using an MTT assay after 72 hours of incubation . Some of the synthesized compounds exhibited IC50 values ranging from 3.6 µM to 11.0 µM, demonstrating their potential as anticancer agents .

SAR Analysis

Structure-Activity Relationship (SAR) analysis is performed to understand the relationship between the structure of this compound derivatives and their anticancer activity . The presence of specific substituents, such as 4-phenylpiperazin-1-yl, at certain positions of the triazine ring, enhances the cytotoxic activity against HCT-116 and MCF-7 cell lines . The nature of the substituent on the imidazolidine ring also influences the anticancer activity of these compounds .

Cell Cycle Analysis

Cell cycle analysis is conducted to investigate the mechanism of action of this compound derivatives . Flow cytometry is used to analyze cell cycle distribution after treating cells with these compounds . Some compounds induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner, indicating their ability to halt cancer cell proliferation . Additionally, these compounds induce apoptosis in cells harboring both wild-type and mutant p53, suggesting their potential to overcome p53-related drug resistance in cancer therapy .

Evaluation of Activity against Wild-Type and Mutant p53 Cell Lines

The cytotoxic activity of this compound derivatives is evaluated against cancer cell lines with wild-type and mutant p53 . This helps determine whether the compounds' anticancer activity is dependent on p53, a tumor suppressor protein . The ability to induce apoptosis in both wild-type and mutant p53 cells suggests that these compounds can bypass p53-mediated resistance mechanisms .

Antioxidant Properties

Compounds with structures similar to this compound have shown antioxidant properties, which may protect cells from oxidative stress.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloro and methylthio substituents can influence the compound’s reactivity and binding affinity to biological molecules. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(2-Chloro-5-(methylthio)phenyl)propan-1-one and analogous compounds:

Table 1: Comparative Analysis of Structural Analogues

Substituent Effects on Reactivity and Electronic Properties

- Electron-Withdrawing vs. Donating Groups: The 2-chloro substituent in the target compound deactivates the phenyl ring, reducing electrophilic substitution reactivity. In contrast, the 5-methylthio group donates electrons via resonance, creating a balance that may facilitate selective reactions .

Heterocyclic vs. Phenyl Cores :

Physicochemical Properties

- Lipophilicity : The methylthio group in the target compound increases lipophilicity compared to hydroxyl or silyl ether substituents, improving blood-brain barrier penetration for CNS applications .

Biological Activity

1-(2-Chloro-5-(methylthio)phenyl)propan-1-one, commonly referred to as a substituted chalcone, has garnered attention for its diverse biological activities. This compound is part of a larger class of compounds known for their potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the condensation of appropriate aldehydes and ketones. The presence of the chloro and methylthio groups on the phenyl ring is crucial for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Anticancer Activity : Studies have demonstrated that chalcone derivatives can induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptotic pathways. The compound has shown promising results against various cancer cell lines, including breast and lung cancer cells.

- Antimicrobial Properties : Chalcones exhibit significant antimicrobial activity against a range of pathogens. The compound's ability to inhibit bacterial growth has been attributed to its interaction with microbial cell membranes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on the MDA-MB-231 breast cancer cell line. The compound was found to induce apoptosis via activation of caspase pathways, leading to significant reductions in cell viability at concentrations as low as 10.5 μM. Flow cytometry analysis revealed that the compound caused G0/G1 phase arrest, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited a notable inhibition zone against Staphylococcus aureus, with an MIC value of 32 μg/mL. This suggests that it may serve as a lead compound for developing new antimicrobial agents.

Research Findings and Implications

Recent research highlights the importance of structural modifications in enhancing the biological activity of chalcone derivatives. The presence of electron-withdrawing groups like chlorine and electron-donating groups such as methylthio significantly influence the pharmacological properties of these compounds.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the phenyl ring lead to variations in anticancer and antimicrobial activities. For instance, compounds with halogen substitutions generally exhibit enhanced potency compared to their non-substituted counterparts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-(2-Chloro-5-(methylthio)phenyl)propan-1-one with high purity?

- Methodological Answer :

- Friedel-Crafts Acylation : React 2-chloro-5-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate, 4:1).

- Purification : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, retention time ~8.2 min in 70% methanol/water) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of benzene derivative to propanoyl chloride) and reflux temperature (80–90°C) to achieve yields >75% .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (CDCl₃, 400 MHz): Key signals include δ 2.45 (s, 3H, SCH₃), δ 3.05 (q, J=7.2 Hz, 2H, CH₂CO), and δ 7.35–7.55 (m, 3H, aromatic protons) .

- ¹³C NMR : Confirm carbonyl resonance at δ 208.5 ppm .

- Mass Spectrometry : ESI-MS (m/z 242.04 [M+H]⁺) to verify molecular weight .

- IR Spectroscopy : Strong carbonyl stretch at 1680–1700 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model electron density maps. The methylthio group activates the aromatic ring at the para position (Mulliken charge: −0.12), favoring electrophilic attack .

- Transition State Analysis : Simulate reaction pathways for nitration or halogenation using QM/MM hybrid methods. Compare activation energies to prioritize synthetic routes .

Q. What strategies resolve contradictions between theoretical and experimental data in reaction mechanisms?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates (e.g., C₆D₅ vs. C₆H₅) to validate proposed intermediates .

- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., Wheland intermediates in nitration) .

Q. How can discrepancies in biological activity data across studies be systematically addressed?

- Methodological Answer :

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., Cl vs. F at position 2) with bioactivity using crystallography (e.g., X-ray data in ) and docking studies (AutoDock Vina).

- Purity Validation : Use LC-MS to rule out impurities (e.g., oxidation byproducts of methylthio group) that may skew bioassays .

Q. What are the challenges in determining stereochemistry of derivatives, and how can they be overcome?

- Methodological Answer :

- X-Ray Crystallography : Resolve ambiguous stereocenters (e.g., in chalcone derivatives) using single-crystal diffraction (e.g., orthorhombic Pbca space group, as in ).

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (eluent: hexane:isopropanol, 90:10) to confirm enantiomeric excess ≥98% .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to HCl (0.1–1.0 M) at 40°C for 24–72 hours. Monitor degradation via UPLC-MS.

- Mechanistic Studies : Identify degradation products (e.g., sulfoxide formation via oxidation of methylthio group) using HRMS (m/z 258.03 [M+O]+) .

Experimental Design Tables

| Parameter | Synthetic Protocol | Analytical Validation |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | TLC (Rf 0.5) |

| Reaction Time | 6–8 hours (reflux) | HPLC (retention time 8.2 min) |

| Purification | Column chromatography (silica gel) | ¹H NMR (δ 2.45, SCH₃) |

| Computational Model | B3LYP/6-31G(d) | Mulliken charge (−0.12 at para position) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.